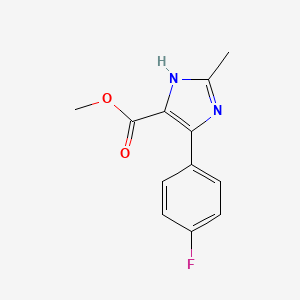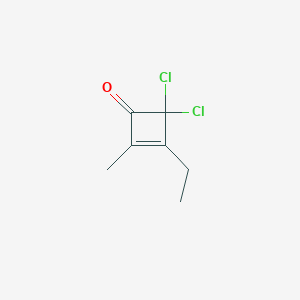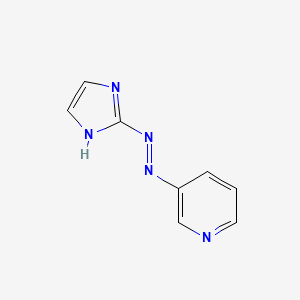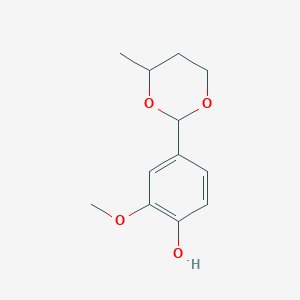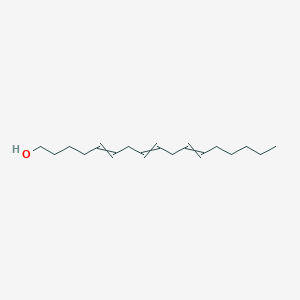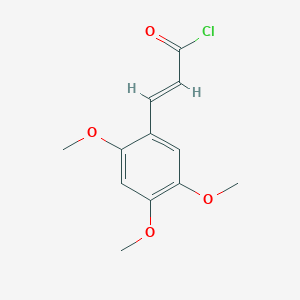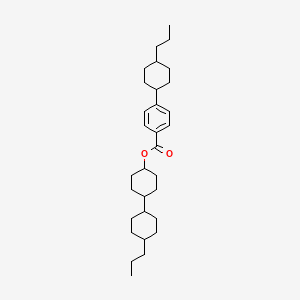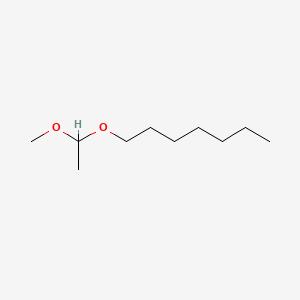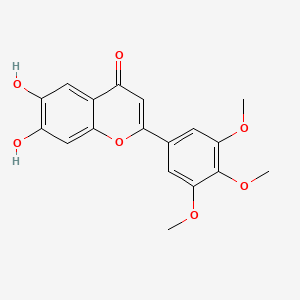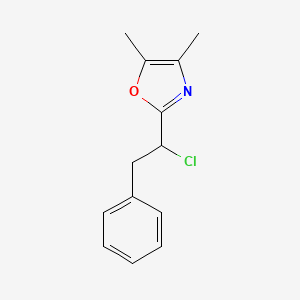
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro-substituted phenylethyl group and two methyl groups attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole typically involves the reaction of 1-chloro-2-phenylethane with 4,5-dimethyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole involves its interaction with specific molecular targets. The chloro-substituted phenylethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl chloride: Similar in structure but lacks the oxazole ring.
4,5-Dimethyl-2-oxazoline: Contains the oxazole ring but lacks the chloro-substituted phenylethyl group.
1-Chloro-2-phenylethane: Similar in structure but lacks the oxazole ring and methyl groups.
Uniqueness
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole is unique due to the combination of the chloro-substituted phenylethyl group and the oxazole ring with two methyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-(1-chloro-2-phenylethyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO/c1-9-10(2)16-13(15-9)12(14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
BEFCPDZTRABISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(CC2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


